LB80317

Description

Properties

IUPAC Name |

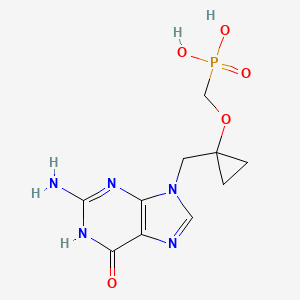

[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAMTECZRBMXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LB80317 in Hepatitis B Virus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LB80317 is the active pharmaceutical ingredient derived from the oral prodrug besifovir dipivoxil maleate (LB80380). As a potent nucleotide analog, this compound demonstrates significant antiviral activity against the hepatitis B virus (HBV) through the targeted inhibition of viral DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to this compound and its Role in HBV Therapy

Chronic hepatitis B infection remains a significant global health challenge, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma. Nucleos(t)ide analogs are a cornerstone of antiviral therapy for chronic hepatitis B, and this compound represents a key player in this class of drugs. This compound is the active metabolite of the prodrug besifovir (LB80380), a guanosine monophosphate analog.[1] Its structure allows for potent and selective inhibition of the HBV polymerase, the enzyme responsible for viral replication.

Pharmacokinetics and Metabolism

Besifovir (LB80380) is administered orally as a dipivoxil ester prodrug to enhance its bioavailability. Following administration, it undergoes rapid conversion to its active form, this compound, through a two-step metabolic process. First, LB80380 is metabolized to LB80331. Subsequently, LB80331 is oxidized to form this compound, the pharmacologically active nucleotide analog.[2] This active metabolite has a long plasma half-life, which supports a once-daily dosing regimen.[2][3]

Mechanism of Action

The antiviral activity of this compound is centered on its ability to disrupt the replication of the HBV genome. This is achieved through a multi-step intracellular process:

-

Cellular Phosphorylation: Upon entering a hepatocyte, this compound is phosphorylated by cellular kinases to its diphosphate (this compound-DP) and subsequently to its active triphosphate form (this compound-TP).[4][5] While the specific cellular kinases responsible for these phosphorylation steps have not been definitively identified, this process is crucial for the drug's antiviral activity.[4][6]

-

Competition with Natural Substrates: this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the HBV polymerase.[5]

-

Chain Termination: Once incorporated into the growing viral DNA strand, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, effectively halting viral replication.[5]

Signaling Pathway Diagram

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Antiviral Efficacy and Resistance

The antiviral activity of this compound has been quantified in numerous in vitro and clinical studies.

In Vitro Antiviral Activity

| Parameter | Value | Cell Line | Reference |

| EC50 (Wild-Type HBV) | 0.5 µM | Not Specified | [4] |

Clinical Trial Efficacy Data (Besifovir vs. Entecavir at 48 Weeks)

| Endpoint | Besifovir 90 mg | Besifovir 150 mg | Entecavir 0.5 mg | Reference |

| Undetectable HBV DNA (<20 IU/mL) | 63.6% | 62.9% | 58.3% | [2] |

| Mean Log10 HBV DNA Reduction (HBeAg+) | -5.84 | -5.91 | -6.18 | [2] |

| Mean Log10 HBV DNA Reduction (HBeAg-) | -4.65 | -4.55 | -4.67 | [2] |

| ALT Normalization | 91.7% | 76.9% | 89.7% | [2] |

| HBeAg Seroconversion | 11.11% | 15% | 9.52% | [2] |

Long-Term Efficacy of Besifovir (Phase 3 Extension Study)

| Endpoint (at Week 192) | Besifovir-Besifovir Group | Tenofovir-Besifovir Group | Reference |

| Virological Response (HBV DNA <69 IU/mL) | 92.50% | 93.06% | [7] |

| Virological Response (HBV DNA <20 IU/mL) | 87.5% | 87.5% | [7] |

In Vitro Resistance Profile of Besifovir (BFV)

| HBV Mutant | IC50 (µM) | Fold Resistance vs. WT | Reference |

| Wild-Type (WT) | 4.25 ± 0.43 | 1.0 | [2] |

| Lamivudine Resistant | |||

| rtL180M + rtM204V | >50 | >11.8 | [2] |

| Adefovir Resistant | |||

| rtA181V | 8.43 ± 0.58 | 2.0 | [2] |

| rtN236T | 5.27 ± 0.26 | 1.2 | [2] |

| Entecavir Resistant | |||

| rtL180M + rtM204V + rtT184G + rtS202I | 26.00 ± 3.79 | 6.1 | [2] |

| rtL180M + rtM204V + rtS202G | 40.70 ± 2.26 | 9.6 | [2] |

Experimental Protocols

In Vitro HBV Replication Inhibition Assay

This protocol is a generalized representation for determining the half-maximal effective concentration (EC50) of an antiviral compound against HBV replication in a cell-based assay.

-

Cell Culture: Maintain a stable HBV-producing cell line, such as HepG2.2.15, in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in the culture medium.

-

Treatment: Seed the HepG2.2.15 cells in multi-well plates. After cell attachment, replace the medium with the medium containing the various concentrations of this compound. Include a no-drug control and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

-

HBV DNA Extraction: Harvest the supernatant and/or cell lysates. Extract the viral DNA from the supernatant to measure extracellular virions or from the cell lysate to measure intracellular replicative intermediates.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA using a real-time PCR assay with primers and probes specific to a conserved region of the HBV genome.

-

Data Analysis: Normalize the HBV DNA levels in the treated samples to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

HBV Polymerase Priming Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the priming step of HBV DNA synthesis.

-

Expression of HBV Polymerase: Co-transfect mammalian cells (e.g., HEK293T) with plasmids expressing a tagged HBV polymerase and the epsilon (ε) RNA stem-loop structure, which is essential for priming.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the polymerase-ε RNA complex using an antibody against the tag on the polymerase.

-

Priming Reaction: Incubate the immunoprecipitated complex with a reaction mixture containing dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dGTP), and various concentrations of this compound-triphosphate.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. The polymerase will be radiolabeled if priming has occurred. Detect the radiolabeled polymerase by autoradiography.

-

Quantification: Quantify the intensity of the radiolabeled polymerase band to determine the extent of inhibition by this compound-triphosphate and calculate the IC50 value.

Visualizations of Workflows and Relationships

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion

This compound, the active metabolite of besifovir, is a potent inhibitor of HBV replication. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate form followed by competitive inhibition of the viral polymerase and subsequent DNA chain termination, is well-established for nucleotide analogs. Clinical data has demonstrated its non-inferiority to existing first-line therapies such as entecavir and tenofovir in terms of virological suppression, with a favorable safety profile, particularly concerning renal and bone health. While resistance can emerge, particularly in the context of pre-existing lamivudine resistance mutations, besifovir remains a valuable therapeutic option for the management of chronic hepatitis B. Further research to identify the specific cellular kinases involved in its activation could provide deeper insights into its metabolism and potential for drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ice-hbv.org [ice-hbv.org]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlas-medical.com [atlas-medical.com]

Unraveling the Antiviral Action of LB80317 Against Hepatitis B Virus: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral activity of LB80317, the active metabolite of the prodrug besifovir dipivoxil maleate, against the Hepatitis B Virus (HBV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, quantitative antiviral potency, resistance profile, and the experimental methodologies used for its evaluation.

Executive Summary

This compound is a potent acyclic nucleotide phosphonate analogue of guanosine monophosphate that demonstrates significant antiviral activity against HBV. Following oral administration of its prodrug, besifovir, this compound undergoes intracellular phosphorylation to its active diphosphate and triphosphate forms. The triphosphate metabolite acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the suppression of HBV replication. Clinical and in vitro studies have demonstrated its efficacy against both wild-type and certain drug-resistant HBV strains, establishing it as a valuable agent in the management of chronic hepatitis B.

Mechanism of Action

The antiviral effect of this compound is contingent upon its intracellular conversion to the active triphosphate form, this compound-triphosphate. This process is catalyzed by host cellular kinases. This compound-triphosphate structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).

The core mechanism of action involves the following key steps:

-

Competitive Inhibition: this compound-triphosphate competes with endogenous dGTP for binding to the active site of the HBV DNA polymerase.

-

Incorporation into Viral DNA: Upon successful binding, this compound-monophosphate is incorporated into the nascent viral DNA strand.

-

Chain Termination: Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the incorporation of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the elongation of the viral DNA chain.

This targeted inhibition of viral DNA synthesis effectively halts the replication of the virus within the host cell.

The Nucleotide Analog LB80317: A Technical Overview of its Anti-Hepatitis B Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. A key therapeutic strategy involves the inhibition of HBV DNA synthesis, a critical step in the viral replication cycle. LB80317, the active metabolite of the oral prodrug besifovir dipivoxil maleate, is a potent nucleotide analog that effectively suppresses HBV replication. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance characteristics. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of HBV therapeutics.

Introduction to this compound and its Role in HBV Therapy

This compound is an acyclic nucleotide phosphonate that acts as a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase. It is delivered as an oral prodrug, besifovir dipivoxil maleate (LB80380), which is designed to enhance bioavailability. Following oral administration, LB80380 is rapidly converted in the body to its active form, this compound, through intermediate metabolites. The primary mechanism of action of this compound is the inhibition of HBV DNA synthesis, a crucial step in the viral life cycle.[1]

Mechanism of Action: Inhibition of HBV DNA Synthesis

The antiviral activity of this compound is contingent on its intracellular phosphorylation to the active diphosphate form. This process is carried out by host cellular kinases. The resulting this compound-diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase (reverse transcriptase).[2]

Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[1]

Quantitative In Vitro and In Vivo Efficacy

The antiviral activity of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-HBV Activity of this compound

| Parameter | Cell Line Model | Value | Reference |

| EC50 (HBV DNA reduction) | Not specified | 0.5 µM | [1] |

Table 2: Pharmacokinetic Parameters of LB80331 and this compound in Humans

| Parameter | Metabolite | Dose of LB80380 | Value | Subject Group | Reference |

| Tmax (steady state) | LB80331 | 30-240 mg | 1.0 - 2.0 h | CHB Patients | [2][3] |

| Elimination Half-life (steady state) | LB80331 | 30-240 mg | 2.5 - 3.3 h | CHB Patients | [2][3] |

| Tmax (steady state) | This compound | 30-240 mg | 3 - 8 h | CHB Patients | [2][3] |

| Elimination Half-life (steady state) | This compound | 30-240 mg | 45 - 62 h | CHB Patients | [2][3] |

| Cmax | LB80331 | 60 mg | 397 ng/mL | Healthy Subjects | [1] |

Table 3: In Vivo Phosphorylation in Mouse Model

| Parameter | Tissue | Value | Reference |

| Phosphorylated form of LB80331/LB80317 | Liver | 40% of total drug | [2][4] |

Experimental Protocols

In Vitro Antiviral Activity Assay using HepG2.2.15 Cells

This assay utilizes the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the constitutive production of infectious virus particles.[5][6]

-

Cell Culture: HepG2.2.15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound. A positive control (e.g., lamivudine) and a vehicle control are included. The treatment is typically carried out for 6-9 days, with the medium and compound being refreshed every 2-3 days.

-

Quantification of Extracellular HBV DNA: At the end of the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the HBV DNA is extracted. The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[5]

-

Quantification of Viral Antigens: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are measured using enzyme-linked immunosorbent assays (ELISA).[7]

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of this compound that is toxic to the HepG2.2.15 cells.[7][8]

-

Data Analysis: The EC50 (50% effective concentration) is calculated by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI) is calculated as CC50/EC50.

HBV Drug Resistance Assay via Transient Transfection

This method is used to assess the susceptibility of wild-type and mutant HBV strains to antiviral drugs.[9][10]

-

Plasmid Construction: Replication-competent HBV replicons (e.g., 1.2mer or 1.3mer) containing the wild-type or a specific resistance mutation in the polymerase gene are constructed.

-

Cell Transfection: A human hepatoma cell line (e.g., Huh7 or HepG2) is transiently transfected with the HBV replicon plasmids using a suitable transfection reagent.

-

Drug Treatment: Following transfection, the cells are treated with a range of concentrations of this compound.

-

Analysis of HBV Replication: After a few days of incubation, intracellular encapsidated HBV DNA is extracted from the cells. The level of HBV DNA replication is determined by Southern blot analysis or qPCR.

-

Data Analysis: The IC50 (50% inhibitory concentration) is calculated for both the wild-type and mutant viruses. The fold-resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Pharmacokinetic Studies and Bioanalysis

Pharmacokinetic studies in humans and animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of besifovir and its metabolites.[3][4]

-

Study Design: Dose-escalating studies are conducted in healthy volunteers and chronic hepatitis B patients. Blood and urine samples are collected at various time points after drug administration.

-

Sample Preparation: Plasma samples are typically stabilized and proteins are precipitated. Solid-phase extraction may be used for sample clean-up.

-

Bioanalytical Method: The concentrations of besifovir, LB80331, and this compound in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Impact on HBV cccDNA

The covalently closed circular DNA (cccDNA) of HBV resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. It is the key to viral persistence. Nucleotide analogs like this compound, which target the reverse transcription step, do not have a direct effect on pre-existing cccDNA.[14][15] However, by potently inhibiting the replication of HBV and preventing the formation of new relaxed circular DNA (rcDNA), which is a precursor to cccDNA, long-term therapy with besifovir can lead to a gradual reduction in the cccDNA pool.[14]

Host Signaling Pathways and this compound

HBV infection is known to modulate a variety of host cellular signaling pathways to facilitate its replication and persistence. These include pathways involved in metabolism, cell proliferation, and the innate immune response.[16][17][18] The primary therapeutic effect of this compound is the direct inhibition of the viral polymerase. There is currently no substantial evidence to suggest that this compound directly targets and modulates specific host signaling pathways as its primary mode of action. Instead, by reducing the viral load, this compound may indirectly contribute to the normalization of host cell signaling pathways that are dysregulated by active HBV replication.

Conclusion

This compound is a potent nucleotide analog with a clear mechanism of action against HBV. Its favorable pharmacokinetic profile, particularly its long intracellular half-life, supports once-daily dosing. While it demonstrates high efficacy against wild-type HBV, the potential for resistance highlights the importance of continued monitoring and research into combination therapies. By inhibiting viral DNA synthesis, this compound plays a crucial role in reducing viral load, which can indirectly lead to a decrease in the cccDNA reservoir over time. This technical overview provides a foundational understanding of this compound for researchers dedicated to advancing the treatment of chronic hepatitis B.

References

- 1. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of LB80331 and this compound following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. pure.eur.nl [pure.eur.nl]

- 7. e-century.us [e-century.us]

- 8. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacokinetics of Alamifovir and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study - RMIT University - Figshare [research-repository.rmit.edu.au]

- 14. The Role of cccDNA in HBV Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of hepatitis B virus infection on hepatic metabolic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

The Genesis and Advancement of LB80317: A Technical Overview for Drug Development Professionals

An in-depth exploration of the discovery, preclinical, and clinical development of the novel anti-hepatitis B virus agent, Besifovir.

This technical guide provides a comprehensive overview of the discovery and development of LB80317, the active pharmaceutical ingredient in the prodrug Besifovir dipivoxil maleate (BSV, formerly LB80380). Besifovir is a potent acyclic nucleotide phosphonate that has emerged as a significant therapeutic option for chronic hepatitis B (CHB), demonstrating comparable efficacy to established treatments with an improved safety profile, particularly concerning renal and bone health. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical data, and clinical trial outcomes.

Discovery and Lead Optimization

While specific details regarding the initial high-throughput screening and lead optimization process that led to the identification of this compound are not extensively published in publicly available literature, the development of Besifovir represents a targeted effort to improve upon existing nucleotide analog therapies for CHB. The core chemical scaffold of this compound, an acyclic nucleotide phosphonate, was likely designed to mimic the natural substrate of the hepatitis B virus (HBV) polymerase, dGTP. The strategic addition of a cyclopropyl group to the acyclic side chain is a key structural feature, likely aimed at optimizing the compound's interaction with the viral polymerase and enhancing its antiviral potency. The development of the dipivoxil maleate prodrug, Besifovir, was a critical step to enhance oral bioavailability, allowing for effective delivery of the active this compound to the target hepatocytes.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, a multifunctional enzyme essential for viral replication. The process begins with the oral administration of the prodrug, Besifovir dipivoxil maleate.

Once absorbed, Besifovir is rapidly metabolized by esterases in the intestine and liver to its active form, this compound.[1][2] Cellular kinases then phosphorylate this compound to its active triphosphate metabolite. This triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.[3] Upon incorporation into the growing viral DNA chain, it causes chain termination, thereby halting viral replication.[4]

Preclinical Development

Antiviral Activity

In vitro studies have demonstrated the potent antiviral activity of this compound against both wild-type and drug-resistant strains of HBV.

Table 1: In Vitro Anti-HBV Activity of Besifovir (this compound)

| HBV Strain | IC50 (μM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | 4.25 ± 0.43 | - | [5] |

| Adefovir-Resistant Mutants | |||

| rtA181V/N236T (Clone 10-16) | 8.43 ± 0.58 | 2.0 | [5] |

| rtA181T (Clone 10-17) | 5.27 ± 0.26 | 1.2 | [5] |

| Lamivudine-Resistant Mutants | |||

| rtL180M/M204V (Clone 69-2) | 26.00 ± 3.79 | 6.1 | [5] |

| rtM204I (Clone 71-3) | 40.70 ± 2.26 | 9.6 | [5] |

IC50 (50% inhibitory concentration) values were determined in cell culture-based assays.

Pharmacokinetics in Animals

Pharmacokinetic studies in animal models have shown that Besifovir is readily absorbed and converted to its active metabolites. While specific data from these studies are not detailed in the reviewed literature, they have been described as consistent and well-characterized.[1][2]

Toxicology

Preclinical toxicology studies in animals have indicated a favorable safety profile for Besifovir, which was later confirmed in human clinical trials.[2]

Clinical Development

Besifovir has undergone extensive clinical evaluation in Phase I, II, and III trials, primarily in patients with chronic hepatitis B.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and CHB patients have shown that Besifovir dipivoxil maleate is rapidly absorbed and converted to its metabolites, LB80331 and the active this compound.[6][7]

Table 2: Pharmacokinetic Parameters of Besifovir Metabolites in Humans (60 mg dose)

| Metabolite | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| LB80331 | 397 | 2.0 | 3.0 | [6] |

| This compound | - | - | 8.3 - 9.9 (at steady state) | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Phase III Clinical Trial (NCT01937806)

A pivotal Phase III, multicenter, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of Besifovir (150 mg daily) with Tenofovir Disoproxil Fumarate (TDF, 300 mg daily) in treatment-naïve CHB patients.

The study consisted of a 48-week double-blind phase followed by an open-label extension phase where all patients received Besifovir for up to 192 weeks.[9]

Besifovir demonstrated non-inferior antiviral efficacy to TDF. The primary endpoint was the proportion of patients with HBV DNA levels <69 IU/mL at week 48.

Table 3: Virological Response Rates in the Phase III Trial

| Timepoint | BSV-BSV Group (%) | TDF-BSV Group (%) | P-value | Reference |

| Week 48 | 80.9 | 84.9 | Non-inferior | [10] |

| Week 96 | 87.2 | 85.7 | - | [10] |

| Week 192 | 92.5 | 93.1 | 0.90 | [9] |

No drug-resistant mutations to Besifovir were detected throughout the 192-week study.[9]

A key finding of the clinical trials was the superior renal and bone safety profile of Besifovir compared to TDF.

Table 4: Key Safety Outcomes at Week 48

| Parameter | Besifovir Group | TDF Group | P-value | Reference |

| Change in Hip BMD (%) | - | Significant Decrease | <0.05 | [10] |

| Change in Spine BMD (%) | - | Significant Decrease | <0.05 | [10] |

| Change in eGFR (mL/min/1.73m2) | - | Significant Decrease | <0.05 | [10] |

BMD: Bone Mineral Density; eGFR: estimated Glomerular Filtration Rate.

In the open-label extension, patients who switched from TDF to Besifovir showed recovery in bone mineral density and renal function.[9] The most common adverse event associated with Besifovir was carnitine depletion, which was managed with L-carnitine supplementation.[1][2]

Conclusion

This compound, as the active component of Besifovir dipivoxil maleate, represents a significant advancement in the treatment of chronic hepatitis B. Its potent antiviral efficacy, high barrier to resistance, and favorable safety profile, particularly with regard to renal and bone health, position it as a valuable therapeutic alternative to existing nucleotide analogs. The comprehensive preclinical and clinical development program has provided robust evidence of its clinical utility, offering a promising long-term treatment option for patients with CHB. Further research may explore its efficacy in diverse patient populations and its potential role in combination therapies aiming for a functional cure of hepatitis B.

References

- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Susceptibility to antivirals of a human HBV strain with mutations conferring resistance to both lamivudine and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Besifovir dipivoxil maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient [mdpi.com]

- 8. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]

An In-depth Technical Guide to LB80317: A Potent Inhibitor of Hepatitis B Virus DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB80317 is the pharmacologically active metabolite of the oral prodrug besifovir dipivoxil maleate (LB80380), a nucleotide analog developed for the treatment of chronic hepatitis B (CHB). As a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase, this compound plays a crucial role in suppressing viral replication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development in the field of anti-HBV therapeutics.

Chemical Structure and Properties

This compound is a guanine nucleotide analog featuring a cyclobutyl-phosphonate moiety. This structural modification confers stability and potent antiviral activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Amino-9-[3-(phosphonomethoxy)cyclobutyl]-1,9-dihydro-6H-purin-6-one | |

| Other Names | PMCG | [1] |

| CAS Number | 441785-24-6 | [1] |

| Molecular Formula | C10H14N5O5P | [1] |

| Molecular Weight | 315.22 g/mol | [1] |

| SMILES | O=C1N=C(N)NC2=C1N=CN2CC3(OCP(=O)(O)O)CC3 | [1] |

| Physical Form | Solid |

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, an enzyme essential for the replication of the viral genome. The mechanism involves a multi-step activation process within the host cell.

Prodrug Activation Pathway

This compound is not administered directly but is formed from the oral prodrug besifovir (LB80380). This multi-step conversion is crucial for its bioavailability and targeted delivery to hepatocytes.

-

Absorption and Initial Metabolism: Following oral administration, besifovir (LB80380), a dipivoxil ester prodrug, is rapidly absorbed and converted to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups by esterases in the liver and intestine.[2][3]

-

Oxidation to the Active Form: LB80331 is subsequently metabolized by cellular oxidases, such as aldehyde oxidase and xanthine oxidase, to form the active metabolite, this compound. This step involves the oxidation of the nucleoside base at the 6-position.[2]

-

Intracellular Phosphorylation: To become fully active, this compound must be phosphorylated by cellular kinases to its diphosphate and then its triphosphate form (this compound-TP).[4]

-

Inhibition of HBV DNA Polymerase: The active triphosphate form, this compound-TP, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase. Upon incorporation into the growing viral DNA chain, it causes chain termination, thus halting viral replication.[5]

Pharmacological Properties

Antiviral Activity

This compound demonstrates potent in vitro activity against HBV.

Table 2: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 (HBV DNA reduction) | 0.5 µM | Not specified | [5] |

Pharmacokinetics in Humans

The pharmacokinetic properties of this compound have been evaluated in clinical studies following the oral administration of its prodrug, besifovir (LB80380).

Table 3: Pharmacokinetic Parameters of this compound in Chronic Hepatitis B Patients (at steady state)

| Dose of LB80380 | Tmax of this compound (hours) | Apparent Elimination Half-life (t1/2) (hours) | Reference |

| 30 - 240 mg | 3 - 8 | 45 - 62 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV replication.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound

-

96-well cell culture plates

-

DNA extraction kit

-

Quantitative PCR (qPCR) machine and reagents (including primers and probe specific for HBV DNA)

Procedure:

-

Cell Culture: Maintain HepG2.2.15 cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (another known HBV inhibitor).

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with medium changes every 3 days containing fresh compound.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Isolate encapsidated HBV DNA from the supernatant. This typically involves treatment with DNase I to remove any free DNA, followed by lysis of the viral particles and DNA purification.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.

-

EC50 Calculation: Plot the percentage of HBV DNA inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro HBV DNA Polymerase Inhibition Assay

This protocol outlines a method to directly measure the inhibitory effect of the triphosphate form of this compound on the activity of HBV DNA polymerase.

Materials:

-

This compound-triphosphate (this compound-TP)

-

Recombinant or purified HBV DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, TTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dGTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DNA template-primer, and a mix of unlabeled dNTPs.

-

Inhibitor Addition: Add varying concentrations of this compound-TP to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the HBV DNA polymerase to each tube.

-

Radiolabeling: Add the radiolabeled dNTP to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Quantification: Filter the precipitated DNA and wash to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filter using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of polymerase activity for each concentration of this compound-TP compared to the no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound is a potent and selective inhibitor of HBV DNA polymerase with a well-defined mechanism of action that relies on intracellular activation from its oral prodrug, besifovir. Its favorable pharmacokinetic profile supports once-daily dosing. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel antiviral therapies for chronic hepatitis B. Further investigations into its long-term efficacy, resistance profile, and potential combination therapies are warranted.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Pharmacokinetics of LB80331 and this compound following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging antivirals for the treatment of hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Specificity of LB80317 in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is a potent antiviral agent actively being investigated for the treatment of chronic hepatitis B (CHB). It is the active metabolite of the orally administered prodrug LB80380. This technical guide provides a comprehensive overview of the target specificity of this compound in hepatocytes, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antiviral therapies.

Mechanism of Action and Target Specificity

This compound exerts its antiviral effect by specifically targeting the replication of the hepatitis B virus (HBV) within hepatocytes. The prodrug, LB80380, is designed for efficient oral absorption and subsequent conversion to its active form in the liver, thereby concentrating the therapeutic agent at the primary site of HBV replication.

The specificity of this compound for HBV-infected hepatocytes is multi-faceted:

-

Liver-Targeted Prodrug Conversion: LB80380 is converted to its active metabolite, this compound, predominantly within the liver. This targeted activation minimizes systemic exposure to the active drug, thereby reducing the potential for off-target effects.

-

Intracellular Phosphorylation: Once inside the hepatocyte, this compound undergoes phosphorylation by cellular kinases to its di- and triphosphate forms. This phosphorylation is a critical step for its antiviral activity.

-

Inhibition of HBV DNA Polymerase: The triphosphate form of this compound acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It is incorporated into the nascent viral DNA chain, leading to premature chain termination and the cessation of HBV DNA synthesis.[1]

This targeted mechanism of action ensures that this compound selectively inhibits HBV replication in infected hepatocytes while having minimal impact on uninfected cells.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, providing insights into its potency and pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Model | Description |

| EC50 | 0.5 μM | Not Specified | The concentration of this compound that results in a 50% reduction in HBV DNA production in an in vitro cell line model.[1] |

Table 2: In Vivo Phosphorylation and Pharmacokinetics of this compound

| Parameter | Value | Species | Description |

| Phosphorylated this compound in Liver | 39-41% | Mouse | The percentage of this compound found in its phosphorylated, active form within the liver of mice following administration of the prodrug LB80380.[2] |

| Apparent Elimination Half-life (Steady State) | 45-62 hours | Human (CHB Patients) | The time required for the plasma concentration of this compound to decrease by half at steady state in chronic hepatitis B patients.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and efficacy of this compound in hepatocytes.

Protocol 1: Determination of In Vitro Anti-HBV Efficacy in a Hepatocyte Cell Line

Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV DNA replication in a stable HBV-producing hepatocyte cell line.

Cell Line:

-

HepG2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection)

-

This compound stock solution

-

96-well cell culture plates

-

Reagents for DNA extraction from cell culture supernatant

-

Reagents for quantitative PCR (qPCR) for HBV DNA quantification

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Drug Treatment: After cell attachment (typically 24 hours), replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period that allows for multiple rounds of HBV replication (e.g., 6-9 days), with media and drug changes every 3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for HBV DNA quantification.

-

HBV DNA Extraction: Extract viral DNA from the collected supernatant using a commercial viral DNA extraction kit.

-

HBV DNA Quantification by qPCR: Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with primers and probes specific for a conserved region of the HBV genome.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on the HepG2.2.15 cells using a standard cell viability assay.

-

Data Analysis:

-

Normalize the HBV DNA levels in the drug-treated wells to the vehicle control.

-

Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

-

Similarly, calculate the 50% cytotoxic concentration (CC50) from the cell viability data.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50.

-

Protocol 2: In Vitro HBV Polymerase Inhibition Assay

Objective: To directly assess the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of HBV DNA polymerase.

Materials:

-

Recombinant HBV DNA polymerase

-

Phosphorylated this compound (di- and triphosphate forms)

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

-

Oligonucleotide primer and template mimicking a region of the HBV genome

-

Reaction buffer containing MgCl2, DTT, and other necessary cofactors

-

Polyacrylamide gels for electrophoresis

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, primer-template duplex, and HBV DNA polymerase.

-

Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the dNTP mix, including the labeled dNTP.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for DNA synthesis.

-

Reaction Termination: Stop the reactions by adding a stop solution (e.g., EDTA).

-

Product Analysis:

-

Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the products using a phosphorimager or fluorescence scanner.

-

-

Data Analysis:

-

Quantify the amount of product synthesized in the presence of different concentrations of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Caption: Mechanism of action of this compound in hepatocytes.

Caption: Workflow for in vitro anti-HBV efficacy testing.

References

In Vitro Efficacy of LB80317 Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of LB80317, the active metabolite of the prodrug besifovir dipivoxil maleate (BSV), against the Hepatitis B Virus (HBV). Besifovir is a novel acyclic nucleotide phosphonate demonstrating potent antiviral activity against both wild-type and drug-resistant HBV strains. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Antiviral Activity of Besifovir (this compound)

Besifovir (BFV), the active form of this compound, has been evaluated for its in vitro activity against a panel of HBV genotypes, including wild-type and mutants with established resistance to other nucleos(t)ide analogues. The 50% inhibitory concentration (IC50) values are summarized in the table below. These values were determined in Huh7 cells transfected with HBV 1.2mer replicons, with HBV DNA replication measured by Southern blot analysis.

| HBV Genotype/Mutant | Key Resistance Mutations | Besifovir (BFV) IC50 (µM) | Fold Change vs. WT |

| Wild-Type (WT) | - | 4.25 ± 0.43 | 1.0 |

| Lamivudine Resistant | |||

| Clone 50-2 | rtM129L + rtV173L + rtM204I + rtL269I + rtH337N | 7.47 ± 0.54 | 1.8 |

| Clone MV (Artificial) | rtL180M + rtM204V | >50 | >11.8 |

| Adefovir Resistant | |||

| Clone 10-16 | rtA181T + rtI233V | 8.43 ± 0.58 | 2.0 |

| Clone 10-17 | rtA181T + rtN236T | 5.27 ± 0.26 | 1.2 |

| Entecavir Resistant | |||

| Clone 69-2 | rtL180M + rtS202G + rtM204V | 26.00 ± 3.79 | 6.1 |

| Clone 71-3 | rtL180M + rtT184S + rtS202G + rtM204V | 40.70 ± 2.26 | 9.6 |

| Tenofovir Resistant | |||

| Clone P2-2 | rtS106C + rtH126Y + rtD134E + rtL269I | 10.30 ± 1.01 | 2.4 |

| Clone P2-5 | rtS106C + rtH126Y + rtD134E + rtL180M + rtM204V + rtL269I | >50 | >11.8 |

Data sourced from "Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir"[1]. The IC50 values represent the mean ± standard deviation from at least three independent experiments[1].

Note on Cytotoxicity and Selectivity Index: While specific 50% cytotoxic concentration (CC50) values for besifovir in Huh7 cells from these studies are not provided, besifovir has been shown to have low toxicity in clinical settings[1]. The selectivity index (SI), calculated as CC50/IC50, is a critical measure of an antiviral's therapeutic window. Although a quantitative SI cannot be calculated from the available in vitro data, clinical evidence suggests a favorable safety profile for besifovir[1].

Mechanism of Action

This compound is the active pharmacological entity of the orally administered prodrug besifovir dipivoxil maleate. As an acyclic nucleotide phosphonate, its mechanism of action is targeted at the inhibition of HBV DNA synthesis.

Following oral administration, the prodrug is hydrolyzed in the liver and intestine to its active form, besifovir (BFV), also known as this compound[1]. Within the hepatocyte, this compound undergoes phosphorylation by cellular kinases to its active diphosphate metabolite. This active metabolite, a structural analogue of deoxyguanosine triphosphate (dGTP), competitively inhibits the HBV polymerase (reverse transcriptase)[2]. Incorporation of the phosphorylated this compound into the nascent viral DNA chain results in premature termination of DNA synthesis, thereby halting HBV replication[2].

Experimental Protocols

The in vitro efficacy data presented in this guide were generated using the following methodologies.

Cell Culture and HBV Replicon Transfection

-

Cell Line: The human hepatoma cell line, Huh7, was utilized for these experiments[1].

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

HBV Constructs: Replication-competent HBV 1.2mer replicons, containing over 1.2 units of the HBV genome, were used to ensure the expression of all viral proteins and replication intermediates. Plasmids containing wild-type or specific drug-resistant mutations in the reverse transcriptase domain were constructed for these studies[1].

-

Transfection: Huh7 cells were seeded in 6-well plates and transfected with the HBV replicon plasmids using a suitable transfection reagent.

Antiviral Drug Susceptibility Assay

-

Drug Treatment: One day post-transfection, the cell culture medium was replaced with fresh medium containing serially diluted concentrations of besifovir (this compound) or other control nucleos(t)ide analogues[1].

-

Incubation Period: The treated cells were incubated for 4 days to allow for HBV replication and to assess the inhibitory effect of the compound[1].

-

Harvesting: After the incubation period, the cells were harvested for DNA extraction and analysis. The culture supernatants were collected for the analysis of secreted viral antigens (e.g., HBeAg) to monitor transfection efficiency and viral protein expression[1].

HBV DNA Analysis by Southern Blot

Southern blot analysis was employed to detect and quantify the intracellular HBV DNA replication intermediates.

-

DNA Extraction: Intracellular core particle-associated HBV DNA was extracted from the harvested cells. This involves cell lysis, removal of cellular debris, and digestion of the plasmid DNA used for transfection with DNase I to ensure only replicated viral DNA is measured[1]. The core particles are then precipitated, and the encapsidated DNA is released and purified.

-

Agarose Gel Electrophoresis: The extracted HBV DNA is separated on a 1% agarose gel, which allows for the distinction of different replication intermediates, such as relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA[1].

-

Membrane Transfer: The separated DNA is then transferred from the gel to a positively charged nylon membrane (e.g., Hybond-XL) via alkaline transfer[1].

-

Probe Hybridization: A digoxigenin (DIG)-labeled HBV-specific DNA probe is hybridized to the membrane. This probe is designed to detect the entire HBV genome[1].

-

Detection and Quantification: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate. The resulting signal is captured on X-ray film or with a digital imager. The intensity of the DNA bands is quantified to determine the extent of HBV replication inhibition at different drug concentrations, allowing for the calculation of the IC50 value[1].

References

Methodological & Application

Application Notes and Protocols for LB80317 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the prodrug LB80380, a novel antiviral agent developed for the treatment of chronic hepatitis B (CHB). As an inhibitor of hepatitis B virus (HBV) RNA, this compound represents a promising therapeutic agent. These application notes provide a detailed protocol for assessing the in vitro antiviral activity of this compound against HBV, along with methods for evaluating cytotoxicity.

Principle of the Antiviral Assay

The primary mechanism of action for this compound is the inhibition of HBV RNA. Therefore, the antiviral assay is designed to quantify the reduction in HBV RNA levels in a cell-based system. A human hepatoblastoma cell line that stably replicates HBV, such as HepG2.2.15, is treated with varying concentrations of this compound. After a defined incubation period, the amount of intracellular or extracellular HBV RNA is measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A dose-dependent reduction in HBV RNA levels, in the absence of significant cytotoxicity, indicates antiviral activity.

Experimental Protocols

I. Antiviral Efficacy Assay

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against HBV.

Materials and Reagents:

-

HepG2.2.15 cell line (or other suitable HBV-replicating cell line like HepG2-NTCP)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Positive control (e.g., Lamivudine or Entecavir)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

RNA extraction kit

-

RT-qPCR master mix and primers/probes specific for HBV RNA

-

Cell lysis buffer

Procedure:

-

Cell Seeding:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Prepare serial dilutions of the positive control (e.g., Lamivudine) in a similar manner.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "cell control" (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates for 3 to 6 days at 37°C in a 5% CO2 incubator. The incubation period may need to be optimized for the specific cell line and assay readout.

-

-

RNA Extraction and Quantification:

-

After incubation, collect the cell culture supernatant (for extracellular HBV RNA) or lyse the cells directly in the wells (for intracellular HBV RNA).

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Perform RT-qPCR to quantify the levels of HBV RNA. Use primers and probes that target a conserved region of the HBV genome.[1][2] A standard curve using a plasmid containing the target HBV sequence should be included to determine the absolute copy number.

-

-

Data Analysis:

-

Calculate the percentage of HBV RNA inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

-

II. Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[3][4] The MTT assay is a common method for this purpose.

Materials and Reagents:

-

Cells and culture reagents (as above)

-

This compound compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat the cells with serial dilutions of this compound in a separate 96-well plate, following the same procedure as the antiviral assay. This plate will not be infected with the virus.[5]

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (3 to 6 days).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Selectivity Index (SI):

The selectivity index is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.

SI = CC50 / EC50

Data Presentation

The quantitative data from the antiviral efficacy and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Value | Value | Value |

| Positive Control | Value | Value | Value |

Visualization

HBV Life Cycle and Mechanism of RNA Inhibitors

Caption: HBV life cycle and the inhibitory action of this compound on viral RNA.

Experimental Workflow for In Vitro Antiviral Assay

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

- 1. Frontiers | Serum HBV RNA: a promising biomarker for blood product safety screening and enhanced diagnostic efficiency in chronic hepatitis B virus infection [frontiersin.org]

- 2. A standardized assay for the quantitative detection of serum HBV RNA in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

Application Notes and Protocols for LB80317 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. In many types of cancer, this pathway is constitutively active, promoting cell survival and resistance to therapy. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of target genes that are involved in cell survival, proliferation, and inflammation. This compound acts by directly inhibiting the kinase activity of IKK, thus preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments conducted with this compound on a human breast cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment.

Table 1: Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.02 ± 0.06 | 81.6% |

| 5 | 0.65 ± 0.05 | 52.0% |

| 10 | 0.38 ± 0.04 | 30.4% |

| 20 | 0.21 ± 0.03 | 16.8% |

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |

| 0 (Vehicle Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |

| 5 | 15.8 ± 1.2 | 8.7 ± 0.9 | 24.5 ± 2.1 |

| 10 | 28.4 ± 2.1 | 15.2 ± 1.5 | 43.6 ± 3.6 |

Table 3: Western Blot Densitometry Analysis (Relative Protein Levels)

| This compound Concentration (µM) | Phospho-IκBα / Total IκBα | Nuclear p65 / Lamin B1 |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 5 | 0.35 | 0.42 |

| 10 | 0.12 | 0.18 |

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for culturing adherent cancer cell lines. Specific conditions may vary depending on the cell line.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of trypsin-EDTA to the flask and incubate for 2-5 minutes, or until cells detach.[1]

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed cells into new culture vessels at the desired density.

Treatment of Cells with this compound

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cells seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction)

-

Complete growth medium

Procedure:

-

Prepare a working stock of this compound by diluting the stock solution in complete growth medium to the desired highest concentration.

-

Perform serial dilutions to prepare the final concentrations for treatment.

-

For the vehicle control, prepare a medium with the same final concentration of DMSO as the highest this compound concentration (typically <0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

Materials:

-

Cells seeded in a 96-well plate (8,000-10,000 cells/well)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound as described in Protocol 2 and incubate for the desired duration.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells seeded in a 6-well plate

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for NF-κB Pathway Proteins

Materials:

-

Cells seeded in a 6-well plate or 10 cm dish

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer buffer, and membranes

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with this compound. For analysis of phospho-proteins, it is often beneficial to stimulate the cells with TNFα for a short period (e.g., 30 minutes) before harvesting.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Troubleshooting

-

Low efficacy: Ensure the stability of this compound in your culture medium. Check the constitutive activity of the NF-κB pathway in your chosen cell line; some cell lines may not depend on this pathway for survival.

-

High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.

-

Inconsistent viability results: Ensure a homogenous single-cell suspension when seeding plates. Avoid edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

-

DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%, and that the vehicle control contains the same concentration.

References

Application Notes and Protocols for LB80317 in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LB80317, the active metabolite of the prodrug Besifovir (LB80380), in preclinical animal model studies for Hepatitis B Virus (HBV) infection. This document includes information on the mechanism of action, established dosages in relevant animal models, and detailed experimental protocols.

Introduction

This compound is a potent nucleotide analog that demonstrates significant antiviral activity against the Hepatitis B Virus. It is the active metabolite of the orally administered prodrug Besifovir (LB80380). Upon administration, Besifovir is rapidly converted in the body to LB80331 and subsequently to the active form, this compound. The primary mechanism of action of this compound is the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle. By acting as a chain terminator after being phosphorylated to its di- and triphosphate forms, this compound effectively halts the synthesis of viral DNA.

Mechanism of Action

Besifovir and its active metabolite this compound are classified as nucleotide analog HBV polymerase inhibitors. The mechanism involves several key steps:

-

Prodrug Conversion: Besifovir (LB80380) is administered orally and is rapidly absorbed and metabolized into LB80331 and then into the active antiviral agent, this compound.

-

Intracellular Phosphorylation: Inside the host cells, this compound is phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of HBV DNA Polymerase: The triphosphate form of this compound competes with natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.

-

Chain Termination: Once incorporated, this compound acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication.

Dosage in Animal Models

The following table summarizes the reported oral dosages of the prodrug Besifovir (LB80380) in various animal models. It is important to note that the provided dosages are for the prodrug, which is then metabolized to the active this compound in vivo.

| Animal Model | Species | Dosage of Besifovir (LB80380) | Route of Administration | Study Focus |

| Mouse | CD-1 | 30 mg/kg of body weight | Oral | Pharmacokinetics[1] |

| Woodchuck | Marmota monax | Potent antiviral agent (specific dose not detailed in abstracts, but effective) | Oral | Antiviral Efficacy[2] |

Note: For the woodchuck model, while specific dosages for Besifovir were not found in the provided search results, other nucleotide analogs have been studied extensively. For example, Entecavir has been administered orally at daily doses of 0.02 mg/kg and 0.1 mg/kg, and Lamivudine at 1, 5, or 15 mg/kg daily[3]. These can serve as a reference for dose-ranging studies.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Besifovir (LB80380) in Mice

This protocol is based on the methodology described in the pharmacokinetic study of LB80331 and this compound following oral administration of LB80380.[1]

Objective: To determine the pharmacokinetic profile of LB80331 and the active metabolite this compound after oral administration of the prodrug Besifovir (LB80380).

Materials:

-

Male CD-1 mice

-

Besifovir (LB80380)

-

Vehicle for oral administration (e.g., 100% polyethylene glycol 400)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Tissue collection supplies (e.g., liquid nitrogen)

-

Analytical equipment for measuring drug concentrations in plasma and tissue (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate male CD-1 mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Prepare a solution of Besifovir (LB80380) in the chosen vehicle. Administer a single oral dose of 30 mg/kg of body weight to the mice.

-

Sample Collection:

-

At predetermined time points (e.g., 1, 2, 4, 6, 10, 24, and 36 hours post-dosing), collect blood samples from a cohort of mice (n=3 per time point) via retro-orbital bleeding or another appropriate method.

-

Immediately after blood collection, euthanize the mice and collect liver tissue. Snap-freeze the liver tissue in liquid nitrogen.

-

Process the blood samples to separate plasma by centrifugation and store the plasma at -80°C until analysis.

-

-

Sample Analysis:

-

Extract LB80331 and this compound from plasma and liver homogenates.

-

Quantify the concentrations of LB80331 and this compound using a validated analytical method such as LC-MS/MS.

-

Determine the levels of phosphorylated this compound in the liver tissue to assess the formation of the active moiety.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for LB80331 and this compound in plasma, including Cmax, Tmax, AUC, and half-life.

-